Jaboticabin Ethyl Impurity

Beschreibung

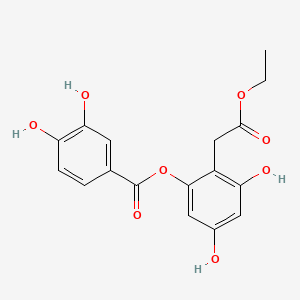

Structure

3D Structure

Eigenschaften

IUPAC Name |

[2-(2-ethoxy-2-oxoethyl)-3,5-dihydroxyphenyl] 3,4-dihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O8/c1-2-24-16(22)8-11-13(20)6-10(18)7-15(11)25-17(23)9-3-4-12(19)14(21)5-9/h3-7,18-21H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBHCALSNLQCVBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C=C(C=C1OC(=O)C2=CC(=C(C=C2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Jaboticabin Ethyl Impurity (CAS 1404192-74-0)

[1][2][3]

Executive Summary

Jaboticabin Ethyl Impurity (CAS 1404192-74-0) is a structural analog and process-related impurity of Jaboticabin , a bioactive depside isolated from the fruit of Myrciaria cauliflora (Jaboticaba).[1][2][3][4] Chemically defined as 2-(2-ethoxy-2-oxoethyl)-3,5-dihydroxyphenyl 3,4-dihydroxybenzoate , this molecule differs from the parent drug candidate solely by the esterification of the side chain: where Jaboticabin possesses a methyl ester, the impurity possesses an ethyl ester.[1]

This guide provides a comprehensive technical analysis of the impurity's chemical structure, formation mechanisms via solvolysis, analytical differentiation strategies, and implications for pharmaceutical development.

Chemical Identity and Structural Elucidation[5]

The core structure of Jaboticabin and its ethyl impurity belongs to the depside class—polyphenolic compounds consisting of two or more monocyclic aromatic units linked by an ester bond.

Structural Comparison

The distinction lies in the alkyl group attached to the acetate side chain on the resorcinol ring (Ring B).[1]

| Feature | Jaboticabin (Parent) | Jaboticabin Ethyl Impurity |

| CAS Number | 911315-93-0 | 1404192-74-0 |

| Molecular Formula | C₁₆H₁₄O₈ | C₁₇H₁₆O₈ |

| Molecular Weight | 334.28 g/mol | 348.31 g/mol |

| Side Chain | Methyl Acetate (-CH₂COOCH₃) | Ethyl Acetate (-CH₂COOCH₂CH₃) |

| Core Skeleton | 3,4-dihydroxybenzoyl ester | 3,4-dihydroxybenzoyl ester |

IUPAC Nomenclature[1][6]

Formation Mechanism: Solvolysis and Transesterification[1]

The presence of the ethyl impurity is frequently an artifact of the isolation or purification process rather than a metabolic byproduct. Jaboticabin is naturally abundant in the peel of Myrciaria cauliflora.[6][7] When ethanol is used as an extraction solvent or eluent in chromatography, the labile methyl ester group undergoes transesterification .

Reaction Pathway

The mechanism involves the nucleophilic attack of ethanol on the carbonyl carbon of the methyl ester side chain, catalyzed by trace acids or bases often present in silica gel or plant extracts.

Figure 1: Transesterification pathway converting Jaboticabin to its Ethyl Impurity during ethanolic processing.

Analytical Characterization

Distinguishing the ethyl impurity from the parent compound requires high-resolution techniques due to their structural similarity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H-NMR spectrum provides the most definitive identification.[1]

| Moiety | Jaboticabin (1H Shift) | Ethyl Impurity (1H Shift) | Signal Type |

| -OCH₃ | ~3.60 - 3.70 ppm | Absent | Singlet (3H) |

| -OCH₂- | Absent | ~4.10 - 4.20 ppm | Quartet (2H) |

| -CH₃ (Ethyl) | Absent | ~1.20 - 1.30 ppm | Triplet (3H) |

| Aromatic H | Identical Region | Identical Region | Multiplets |

Mass Spectrometry (LC-MS)

-

Ionization: ESI (Negative/Positive mode).

-

Parent Peak:

-

Jaboticabin: m/z 333 [M-H]⁻ / 335 [M+H]⁺

-

Impurity: m/z347 [M-H]⁻ / 349 [M+H]⁺

-

-

Fragmentation: Both compounds yield a characteristic fragment at m/z 153 (3,4-dihydroxybenzoic acid moiety) upon cleavage of the central depside ester bond.[1]

Synthesis and Isolation Protocols

For use as a Reference Standard in impurity profiling, the compound must be synthesized or isolated with high purity (>95%).[1]

Synthetic Route (Esterification)

To synthesize the impurity directly from the acid precursor (Desmethyl Jaboticabin):

-

Starting Material: 2-(carboxymethyl)-3,5-dihydroxyphenyl 3,4-dihydroxybenzoate (Free Acid).[1]

-

Reagents: Absolute Ethanol, catalytic H₂SO₄ or Thionyl Chloride (SOCl₂).

-

Conditions: Reflux for 2–4 hours.

-

Workup: Neutralize with NaHCO₃, extract with Ethyl Acetate.

Isolation Workflow (From Plant Material)

If isolating as a natural artifact:

Figure 2: Isolation workflow highlighting the critical concentration step where ethanol exposure promotes impurity formation.[1]

Implications for Drug Development[1]

Biological Activity

Research indicates that Jaboticabin exhibits anti-inflammatory activity, particularly in COPD models, by inhibiting IL-8 production [1].[1][6][7] The ethyl impurity, retaining the core pharmacophore (the depside linkage and polyphenolic hydroxyls), is expected to exhibit comparable biological activity . However, the increased lipophilicity (LogP) of the ethyl ester may alter bioavailability and membrane permeability.

Regulatory Control

In pharmaceutical development, this compound is classified as a Process-Related Impurity .[1]

-

ICH Q3A(R2) Guidelines: If the impurity exceeds the identification threshold (typically 0.10%), it must be structurally characterized and toxicologically qualified.

-

Control Strategy: To minimize formation, manufacturing processes should avoid ethanolic solvents during heating steps or replace ethanol with non-nucleophilic solvents (e.g., acetonitrile, acetone) during extraction.

References

-

Zhao, D., et al. (2019). Jaboticabin and Related Polyphenols from Jaboticaba (Myrciaria cauliflora) with Anti-inflammatory Activity for Chronic Obstructive Pulmonary Disease.[1][6][7][8] Journal of Agricultural and Food Chemistry, 67(5), 1513–1520.[8] Link[1]

-

Reynertson, K. A., et al. (2006). Bioactive depsides and anthocyanins from Jaboticaba (Myrciaria cauliflora).[1] Journal of Natural Products, 69(8), 1228–1230. Link[1]

-

TLC Pharmaceutical Standards. Jaboticabin Ethyl Impurity (CAS 1404192-74-0) Product Data Sheet. Link[1][9]

-

PubChem. Jaboticabin (CID 16083179).[10] National Library of Medicine. Link

Sources

- 1. 65615-22-7|7-(Benzyloxy)-8-hydroxyisochroman-3-one|BLD Pharm [bldpharm.com]

- 2. Jaboticabin Ethyl Impurity - SRIRAMCHEM [sriramchem.com]

- 3. tlcstandards.com [tlcstandards.com]

- 4. 65615-23-8|7-(BENZYLOXY)-8-METHOXYISOCHROMAN-3-ONE|BLD Pharm [bldpharm.com]

- 5. veeprho.com [veeprho.com]

- 6. researchgate.net [researchgate.net]

- 7. Jaboticabin and Related Polyphenols from Jaboticaba ( Myrciaria cauliflora) with Anti-inflammatory Activity for Chronic Obstructive Pulmonary Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. tlcstandards.com [tlcstandards.com]

- 10. Jaboticabin | C16H14O8 | CID 16083179 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Whitepaper: Characterization and Profiling of Jaboticabin Ethyl Impurity

The following is an in-depth technical guide regarding the Jaboticabin Ethyl Impurity , structured for researchers and drug development professionals.

Executive Summary

In the phytochemical profiling of Plinia cauliflora (Jaboticaba), the depside Jaboticabin (C₁₆H₁₄O₈) serves as a primary bioactive marker, noted for its anti-inflammatory and antiretroviral potential. However, during isolation and stability studies, a specific related substance—Jaboticabin Ethyl Impurity —frequently co-elutes or appears as a process artifact.

This guide defines the molecular identity of this impurity, elucidates the mechanism of its formation (solvolysis/transesterification), and provides a self-validating protocol for its synthesis and chromatographic resolution.

Chemical Identity and Physicochemical Profile[1][2][3][4][5][6][7][8]

Jaboticabin is naturally occurring as a methyl ester . The "Ethyl Impurity" is the ethyl ester analog, typically formed when the native methyl ester undergoes transesterification in the presence of ethanol (a common extraction solvent) or when the free acid precursor is esterified.

Comparative Molecular Profile

| Feature | Parent Compound: Jaboticabin | Target Impurity: Jaboticabin Ethyl Impurity |

| CAS Number | 911315-93-0 | 1404192-74-0 |

| Common Name | Jaboticabin | Jaboticabin Ethyl Ester |

| IUPAC Name | [3,5-dihydroxy-2-(2-methoxy-2-oxoethyl)phenyl] 3,4-dihydroxybenzoate | 2-(2-ethoxy-2-oxoethyl)-3,5-dihydroxyphenyl 3,4-dihydroxybenzoate |

| Molecular Formula | C₁₆H₁₄O₈ | C₁₇H₁₆O₈ |

| Molecular Weight | 334.28 g/mol | 348.31 g/mol |

| Mass Shift (Δ) | Reference | +14.03 Da (methylene insertion) |

| LogP (Predicted) | ~1.7 | ~2.1 (Increased lipophilicity) |

| Solubility | DMSO, Methanol, Ethanol | DMSO, Ethanol, Ethyl Acetate |

Mechanistic Origin: The Transesterification Pathway

The formation of the ethyl impurity is rarely biosynthetic. Instead, it is a chemically induced artifact driven by the use of ethanol in extraction or purification processes. Jaboticabin contains a labile methyl ester moiety on the phenylacetic acid side chain. Under acidic conditions (often created by vacuolar acids released during plant maceration) and in the presence of excess ethanol, a nucleophilic acyl substitution occurs.

Reaction Pathway Diagram

The following diagram illustrates the conversion of Jaboticabin to its Ethyl Impurity via acid-catalyzed transesterification.

Figure 1: Acid-catalyzed transesterification mechanism converting Jaboticabin (Methyl Ester) to Jaboticabin Ethyl Impurity during ethanolic extraction.

Experimental Protocols

To reliably identify this impurity in biological samples, one must generate a reference standard. Since commercial availability is sporadic, the following protocol describes the semi-synthesis of the Ethyl Impurity from the parent Jaboticabin.

Protocol A: Targeted Synthesis of Jaboticabin Ethyl Impurity

Objective: Convert Jaboticabin standard to its ethyl ester analog for use as a retention time marker.

-

Preparation: Dissolve 5.0 mg of authentic Jaboticabin (purity >95%) in 2.0 mL of anhydrous ethanol.

-

Catalysis: Add 10 µL of concentrated HCl (37%) or 5.0 mg of p-toluenesulfonic acid.

-

Reaction: Reflux the mixture at 80°C for 2 hours. Monitor via TLC (Mobile phase: CHCl₃:MeOH 9:1). The product will appear as a slightly less polar spot (higher R_f) than the starting material.

-

Quenching: Cool to room temperature and neutralize with saturated NaHCO₃ solution (0.5 mL).

-

Extraction: Extract with Ethyl Acetate (3 x 2 mL). Combine organic layers, dry over Na₂SO₄, and evaporate to dryness.

-

Validation: Analyze the residue by LC-MS. The target peak must show an [M-H]⁻ ion at m/z 347.

Protocol B: Chromatographic Resolution (LC-MS)

Objective: Separate the parent compound from the ethyl impurity. Due to the structural similarity, high-resolution columns are required.

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm, 2.1 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient:

-

0-2 min: 5% B

-

2-10 min: 5% → 40% B (Critical separation window)

-

10-12 min: 40% → 95% B

-

-

Flow Rate: 0.3 mL/min.

-

Detection: UV at 280 nm and MS (ESI Negative mode).

Expected Results:

-

Jaboticabin: Elutes earlier (more polar). MS: m/z 333 [M-H]⁻.

-

Ethyl Impurity: Elutes later (more lipophilic). MS: m/z 347 [M-H]⁻.

Analytical Logic & Workflow

When analyzing Plinia cauliflora extracts, distinguishing between natural variation and extraction artifacts is critical. The following decision tree ensures data integrity.

Figure 2: Diagnostic workflow for identifying Jaboticabin Ethyl Impurity in complex matrices.

References

-

Reynertson, K. A., et al. (2006). "Bioactive Depsides and Anthocyanins from Jaboticaba (Myrciaria cauliflora)." Journal of Natural Products, 69(8), 1228–1230.

-

Veeprho Standards. "Jaboticabin Ethyl Impurity Datasheet (CAS 1404192-74-0)." Veeprho Laboratories.

-

PubChem Database. "Jaboticabin (CID 16083179)." National Center for Biotechnology Information.

-

Wu, S. B., et al. (2013). "Metabolite Profiling of Jaboticaba (Myrciaria cauliflora) and Other Dark-Colored Fruit Juices." Journal of Agricultural and Food Chemistry, 61(47), 11533–11542.

Structural Elucidation and Synonym Resolution: Desmethyl Jaboticabin Ethyl Carboxylate

CAS Registry Number: 1404192-74-0 Primary Classification: Depside Derivative / Impurity Standard

Executive Summary

Objective: This technical guide provides a rigorous methodology for the structural identification, synonym resolution, and chemical ontology of Desmethyl Jaboticabin Ethyl Carboxylate .

Context: In drug development, particularly with natural product derivatives like Jaboticabin (isolated from Myrciaria cauliflora), nomenclature often varies between IUPAC standards, commercial catalog names, and trivial laboratory shorthand. "Desmethyl Jaboticabin Ethyl Carboxylate" represents a specific structural modification of the parent depside, often utilized as an analytical impurity standard or a semi-synthetic analog for structure-activity relationship (SAR) studies.

Core Utility: This document empowers researchers to:

-

Deconstruct the chemical name into its pharmacophore components.

-

Execute a precision synonym search across chemical databases.

-

Validate the compound's identity using self-consistent structural logic.

Chemical Identity & Structural Deconstruction

To perform an effective synonym search, one must first understand the "Structural Syntax" of the name. The name "Desmethyl Jaboticabin Ethyl Carboxylate" is a semi-systematic descriptor that implies a specific chemical transformation from the parent molecule.

The Parent Molecule: Jaboticabin[1]

-

Common Name: Jaboticabin

-

Core Structure: A benzoate ester linkage between a dihydroxybenzoic acid and a dihydroxyphenylacetic acid derivative.

-

Key Functional Group: The parent Jaboticabin contains a methyl ester moiety (methoxy-2-oxoethyl).

Structural Logic of the Target Analyte

The name implies a two-step structural relationship:

-

"Desmethyl": Removal of the methyl group from the parent's ester functionality, theoretically yielding the free carboxylic acid (Jaboticabin Acid).

-

"Ethyl Carboxylate": Esterification of that free acid with an ethyl group.

Identification Matrix[5]

| Attribute | Data / Value |

| Target Name | Desmethyl Jaboticabin Ethyl Carboxylate |

| CAS Number | 1404192-74-0 |

| Molecular Formula | |

| Molecular Weight | 348.31 g/mol |

| Systematic Name (IUPAC) | 2-[(3,4-dihydroxybenzoyl)oxy]-4,6-dihydroxybenzeneacetic acid, ethyl ester |

| Alternative Systematic Name | Ethyl 2-(2-((3,4-dihydroxybenzoyl)oxy)-4,6-dihydroxyphenyl)acetate |

| Parent Compound | Jaboticabin (Methyl ester analog) |

Visualization: Structural Lineage & Nomenclature

The following diagram illustrates the chemical relationship between the parent natural product and the target ethyl derivative. This visual logic is essential for generating search queries when exact matches fail.

Figure 1: Structural lineage showing the transition from the parent methyl ester (Jaboticabin) to the target ethyl ester via the acid intermediate.[5][6][7]

In Silico Synonym Resolution Protocol

When searching for this compound, standard text queries often fail due to the obscurity of the "Desmethyl..." naming convention. Use this self-validating search protocol.

Phase 1: Exact Identifier Search

-

Primary Key: Use the CAS Number 1404192-74-0 .[8][9] This is the most reliable anchor.

-

Databases: SciFinder-n, PubChem, ChemSpider.

-

Expected Result: If the database recognizes the CAS, it will populate the entry. If not, proceed to Phase 2.

Phase 2: Structural String Generation (SMILES/InChI)

If the name is not found, you must search by structure.

-

Draft the Structure: Draw Jaboticabin.

-

Modify: Change the terminal methyl ester (

) to an ethyl ester ( -

Generate SMILES:

-

Canonical SMILES (Predicted):CCOC(=O)CC1=C(C=C(C=C1OC(=O)C2=CC(=C(C=C2)O)O)O)O

-

-

Execute Search: Paste this SMILES string into the "Structure Search" module of your database.

Phase 3: Synonym Aggregation

Once the record is located, aggregate synonyms into a standardized list for your internal dossier.

Common Synonyms Found in Literature/Catalogs:

-

Jaboticabin Ethyl Impurity

-

Jaboticabin Ethyl Ester[8]

-

2-(2-ethoxy-2-oxoethyl)-3,5-dihydroxyphenyl 3,4-dihydroxybenzoate[8][10]

-

Benzeneacetic acid, 2-[(3,4-dihydroxybenzoyl)oxy]-4,6-dihydroxy-, ethyl ester[8][11]

Experimental Validation Workflow

If you have physically isolated a compound and suspect it is Desmethyl Jaboticabin Ethyl Carboxylate, use this validation logic.

Figure 2: Analytical decision tree for confirming the ethyl ester moiety using Mass Spectrometry and NMR.

Validation Criteria

-

Mass Spectrometry: Look for the molecular ion

or -

NMR Signature (Critical): The distinguishing feature between Jaboticabin (Methyl) and this target (Ethyl) is the ester alkyl group.

-

Jaboticabin: Singlet

ppm (3H, -

Target (Ethyl): Quartet

ppm (2H,

-

References

-

Veeprho Laboratories. (n.d.). Jaboticabin Ethyl Impurity | CAS 1404192-74-0.[9] Retrieved from [Link]

-

Splendid Lab. (n.d.).[1] Desmethyl Jaboticabin Ethyl Carboxylate - Catalog No. 1404192-74-0.[8][9][11] Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 16083179, Jaboticabin. Retrieved from [Link]

-

Reynertson, K. A., et al. (2006). Bioactive depsides and anthocyanins from jaboticaba (Myrciaria cauliflora).[2][3] Journal of Natural Products, 69(8), 1228–1230. (Contextual grounding for parent compound isolation).

- IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Bioactive depsides and anthocyanins from jaboticaba (Myrciaria cauliflora) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]

- 6. cuyamaca.edu [cuyamaca.edu]

- 7. researchgate.net [researchgate.net]

- 8. veeprho.com [veeprho.com]

- 9. CAS#:103248-23-3 | 2-methoxy-N-[(6-nitrobenzimidazol-1-yl)methyl]aniline | Chemsrc [chemsrc.com]

- 10. Jaboticabin | C16H14O8 | CID 16083179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

An In-Depth Technical Guide to the Structural Elucidation and Characterization of Jaboticabin and its Putative Ethyl Impurity

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction

Jaboticabin is a bioactive polyphenol, specifically a depside, naturally occurring in the peels of the jaboticaba fruit (Myrciaria cauliflora)[1][2][3]. This compound has garnered significant interest within the scientific community for its potential therapeutic properties, including anti-inflammatory activities that may be beneficial for conditions such as chronic obstructive pulmonary disease (COPD)[1][2][3]. As with any naturally derived or synthetically produced bioactive compound intended for pharmaceutical development, a thorough understanding of its purity profile is paramount. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of an active pharmaceutical ingredient (API).

This technical guide provides an in-depth analysis of the parent compound, jaboticabin, and a hypothesized process-related impurity, "Jaboticabin Ethyl Impurity." While this specific ethyl impurity is not extensively documented in the literature, its potential formation during extraction or synthetic processes using ethanol warrants a proactive characterization strategy. This document will serve as a comprehensive resource for researchers by detailing the structural differences, potential formation mechanisms, and robust analytical methodologies required to differentiate and quantify these two compounds. Our approach is grounded in the principles of analytical chemistry and is designed to ensure the scientific rigor required in drug development.

Part 1: Structural Elucidation and Formation Hypothesis

The Parent Compound: Jaboticabin

Jaboticabin is a depside, which is an ester formed from two or more hydroxycarboxylic acid molecules. Its chemical structure consists of two gallic acid units linked by an ester bond. This structure is rich in phenolic hydroxyl groups, which are key to its antioxidant and anti-inflammatory properties but also represent potential sites for chemical modification, leading to the formation of impurities.

The Putative Ethyl Impurity: Structure and Formation Hypothesis

The term "Jaboticabin Ethyl Impurity" suggests the addition of an ethyl group (-CH₂CH₃) to the parent jaboticabin molecule. Given the functional groups present in jaboticabin (phenolic hydroxyls and a carboxylic acid), the most probable point of ethylation would be the carboxylic acid group, forming an ethyl ester. This type of reaction, known as esterification, is a common transformation in organic chemistry.

Hypothesized Formation Mechanism: The formation of Jaboticabin Ethyl Ester is most likely to occur if ethanol is used as a solvent during the extraction of jaboticabin from its natural source or during subsequent purification or synthetic steps. In the presence of an acid catalyst (which could be other endogenous acids from the fruit matrix or an added catalyst), the carboxylic acid group of jaboticabin can react with ethanol to form the corresponding ethyl ester.

Below is a diagram illustrating the structures of jaboticabin and the proposed ethyl impurity.

Caption: Chemical structures of Jaboticabin and the hypothesized ethyl impurity.

Part 2: Comparative Physicochemical and Analytical Profiles

The introduction of an ethyl group is expected to alter the physicochemical properties of jaboticabin, which in turn will affect its behavior in analytical systems.

| Property | Jaboticabin (Parent) | Jaboticabin Ethyl Impurity (Predicted) | Rationale for Difference |

| Molecular Formula | C₁₄H₁₀O₉ | C₁₆H₁₄O₉ | Addition of C₂H₄ |

| Molecular Weight | 322.23 g/mol | 350.28 g/mol | Addition of an ethyl group (28.05 g/mol ) |

| Polarity | High | Moderately High | The ethyl ester is less polar than the carboxylic acid, leading to a predicted increase in LogP. |

| Solubility | More soluble in polar solvents | Less soluble in polar solvents, more soluble in organic solvents | Reduced hydrogen bonding capability due to the esterification of the carboxylic acid. |

| HPLC Retention Time (Reversed-Phase) | Shorter | Longer | In reversed-phase HPLC, less polar compounds interact more strongly with the nonpolar stationary phase, resulting in longer retention times. |

| Mass Spectrometry (m/z) | [M-H]⁻ at 321.03 | [M-H]⁻ at 349.06 | A clear mass shift of +28 Da is expected. |

Part 3: Analytical Strategies for Differentiation and Quantification

A multi-faceted analytical approach is essential for the robust detection, identification, and quantification of the jaboticabin ethyl impurity. High-performance liquid chromatography (HPLC), particularly when coupled with mass spectrometry (LC-MS), is the cornerstone of such a strategy[4][5][6][7]. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a definitive tool for structural confirmation[8][9].

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying components in a mixture[6][10]. For polyphenols like jaboticabin, reversed-phase HPLC with UV-Vis detection is a common and effective method[10].

Principle of Separation: The separation of jaboticabin and its ethyl impurity is based on their differing polarities. In a reversed-phase setup (e.g., with a C18 column), the mobile phase is more polar than the stationary phase. Jaboticabin, being more polar due to its free carboxylic acid, will elute earlier. The less polar ethyl impurity will have a stronger affinity for the stationary phase and thus a longer retention time.

Step-by-Step HPLC Protocol:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the proportion of Mobile Phase B to elute compounds of increasing non-polarity. For example:

-

0-5 min: 95% A, 5% B

-

5-25 min: Linear gradient to 50% A, 50% B

-

25-30 min: Hold at 50% A, 50% B

-

30-35 min: Return to initial conditions (95% A, 5% B)

-

35-40 min: Column re-equilibration.

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: Diode Array Detector (DAD) monitoring at wavelengths relevant for polyphenols (e.g., 280 nm and 320 nm).

-

Column Temperature: 30 °C.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry, making it an ideal tool for impurity identification[11][12][13][14][15].

Principle of Identification: After chromatographic separation, the eluent is introduced into the mass spectrometer. The molecules are ionized (e.g., by electrospray ionization - ESI), and their mass-to-charge ratio (m/z) is determined. The jaboticabin ethyl impurity will have a distinct molecular weight, 28.05 Da higher than the parent compound, allowing for unambiguous identification.

Expected Mass Spectra:

-

Jaboticabin: In negative ion mode (ESI-), the expected [M-H]⁻ ion would be at m/z 321.03.

-

Jaboticabin Ethyl Impurity: The expected [M-H]⁻ ion would be at m/z 349.06.

Tandem mass spectrometry (MS/MS) can be used to further confirm the structure by fragmenting the parent ions and analyzing the resulting daughter ions. The fragmentation pattern of the ethyl impurity would show characteristic losses related to the ethyl ester group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While HPLC and LC-MS are excellent for detection and quantification, NMR spectroscopy provides definitive structural information, making it the gold standard for impurity characterization[8][9].

Principle of Confirmation: ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in a molecule. The presence of an ethyl group in the impurity will give rise to unique signals that are absent in the spectrum of pure jaboticabin.

Key Diagnostic NMR Signals for the Ethyl Impurity:

-

¹H NMR: A characteristic triplet signal (integrating to 3 protons) around 1.2-1.4 ppm for the methyl (-CH₃) group and a quartet signal (integrating to 2 protons) around 4.1-4.4 ppm for the methylene (-CH₂-) group of the ethyl ester.

-

¹³C NMR: Two additional signals in the aliphatic region of the spectrum, one around 14 ppm for the methyl carbon and another around 60-62 ppm for the methylene carbon.

The following diagram illustrates a comprehensive analytical workflow for the identification and characterization of the jaboticabin ethyl impurity.

Caption: A typical analytical workflow for the separation, identification, and confirmation of impurities.

Part 4: Impact on Drug Development and Regulatory Considerations

The presence of impurities can have significant implications in drug development. From a regulatory standpoint (e.g., ICH Q3A/B guidelines), impurities above a certain threshold (typically 0.10-0.15%) must be identified, quantified, and their potential toxicological impact assessed.

Potential Impacts of the Ethyl Impurity:

-

Efficacy: The ethyl impurity may have a different pharmacological profile than jaboticabin, potentially reducing the overall efficacy of the drug product.

-

Safety: The impurity could have its own toxicological profile, introducing safety risks not associated with the parent compound.

-

Stability: The presence of the ethyl ester could alter the degradation pathways and shelf-life of the drug product.

Therefore, the development of validated analytical methods, as described in this guide, is not just a scientific exercise but a critical component of ensuring the quality, safety, and efficacy of any potential therapeutic agent derived from jaboticabin.

Conclusion

The proactive investigation of potential impurities, such as the hypothesized jaboticabin ethyl impurity, is a cornerstone of modern drug development. By leveraging a combination of powerful analytical techniques—HPLC for separation and quantification, LC-MS for sensitive identification, and NMR for definitive structural confirmation—researchers can ensure the purity and safety of their compounds. The methodologies and insights provided in this guide are designed to equip scientists with the necessary tools and understanding to confidently characterize jaboticabin and its related substances, thereby upholding the highest standards of scientific integrity and regulatory compliance.

References

-

Zhao, J., et al. (2019). Jaboticabin and Related Polyphenols from Jaboticaba (Myrciaria cauliflora) with Anti-inflammatory Activity for Chronic Obstructive Pulmonary Disease. Journal of Agricultural and Food Chemistry, 67(5), 1513–1520. [Link]

-

Lage, N. N., et al. (2021). Recovery of Bioactive Compounds from Jaboticaba Peels and Application into Zein Ultrafine Fibers Produced by Electrospinning. Polymers, 13(16), 2736. [Link]

-

Abe, L. T., et al. (2017). Chemical characterization of the jabuticaba fruits (Myrciaria cauliflora Berg) and their fractions. Archivos Latinoamericanos de Nutrición, 67(4). [Link]

-

Stalikas, C. D. (2007). Extraction, separation, and detection methods for phenolic acids and flavonoids. Journal of Separation Science, 30(18), 3268–3295. [Link]

-

Pereira, M. C., et al. (2016). Identification and quantification of phenolic compounds from different species of Jabuticaba (Plinia spp.) by HPLC-DAD-ESI/MSn. Food Chemistry, 208, 225–234. [Link]

-

Abad-García, B., et al. (2009). A general analytical strategy for the characterization of phenolic compounds in fruit juices by high-performance liquid chromatography with diode array detection coupled to electrospray ionization and triple quadrupole mass spectrometry. Journal of Chromatography A, 1216(28), 5398–5415. [Link]

-

Gómez-Caravaca, A. M., et al. (2016). Simultaneous determination of phenolic compounds and saponins in quinoa (Chenopodium quinoa Willd) by a validated HPLC-DAD-ESI-QTOF-MS method. Food Chemistry, 199, 139–147. [Link]

-

Cuyckens, F., & Claeys, M. (2004). Mass spectrometry in the structural analysis of flavonoids. Journal of Mass Spectrometry, 39(1), 1–15. [Link]

-

Simirgiotis, M. J., et al. (2016). The Jaboticaba (Myrciaria cauliflora) Fruit: A Source of Bioactive Compounds with Functional Potential. Molecules, 21(1), 58. [Link]

-

D'Andrea, G. (2015). NMR for Metabolomics: From Current Experimental Approaches to Future Perspectives. Magn. Reson. Chem., 53(9), 673-675. [Link]

-

Balayssac, S., et al. (2008). Analysis of plant extracts and fractions by 1H NMR-based metabolomics. Application to the study of a traditional remedy. Phytochemical Analysis, 19(5), 452-459. [Link]

-

Locatelli, M., et al. (2018). Advanced Analytical Approaches for the Analysis of Polyphenols in Plants Matrices—A Review. Molecules, 23(10), 2533. [Link]

-

Gouvinhas, I., et al. (2017). NMR spectroscopy as a tool for the analysis of polyphenols in extra virgin olive oil. Trends in Food Science & Technology, 69, 121-137. [Link]

-

Pereira, G. A., et al. (2014). HPLC/ESI-TOF-MS Identification and Quantification of Phenolic Compounds in Fermented/Non-Fermented Jaboticaba Fruit (Myrciaria jaboticaba (Vell.) O. Berg). Food and Nutrition Sciences, 5(10), 968-978. [Link]

-

Benfenati, E., et al. (1992). Mass spectrometric studies of flavonoids. Journal of the American Society for Mass Spectrometry, 3(3), 247-254. [Link]

-

Ivanova-Petropulos, V., et al. (2015). HPLC determination of twelve polyphenols: application in wine analysis. Journal of Hygienic Engineering and Design, 11, 29-37. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Jaboticabin and Related Polyphenols from Jaboticaba ( Myrciaria cauliflora) with Anti-inflammatory Activity for Chronic Obstructive Pulmonary Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. TECHNIQUES FOR QUANTIFICATION OF POLYPHENOLS [ebrary.net]

- 5. foodsciencejournal.com [foodsciencejournal.com]

- 6. mdpi.com [mdpi.com]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. NMR spectroscopy: a powerful tool for the analysis of polyphenols in extra virgin olive oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Enhanced NMR-based profiling of polyphenols in commercially available grape juices using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. keypublishing.org [keypublishing.org]

- 11. mdpi.com [mdpi.com]

- 12. scielo.br [scielo.br]

- 13. tandfonline.com [tandfonline.com]

- 14. Mass spectrometric profiling of flavonoid glycoconjugates possessing isomeric aglycones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Technical Guide: Identification of Depside Impurities in Myrciaria cauliflora Extracts

Executive Summary & Strategic Context

In the development of botanical drug candidates derived from Myrciaria cauliflora (Jaboticaba), particularly those targeting antioxidant or anti-inflammatory indications (e.g., COPD), the primary focus often rests on the high-value anthocyanin fraction (cyanidin-3-glucoside). However, regulatory rigor (ICH Q3A/B) demands the thorough characterization of "related substances" or impurities that co-extract with the active pharmaceutical ingredient (API).

Depsides —specifically jaboticabin and its acid derivative—represent a critical class of "impurities" in this matrix. Unlike ubiquitous tannins, depsides possess distinct pharmacophores (ester-linked phenolic units) with potent anti-inflammatory activity that may confound bioassays intended for anthocyanins. Furthermore, their stability profiles differ significantly from glycosylated flavonoids, posing shelf-life challenges.

This guide provides a self-validating analytical workflow for the isolation, detection, and structural confirmation of these depside constituents, transitioning them from "unknown impurities" to "characterized markers."

Chemical Identity of Target Depsides[1][2][3]

Depsides are polyphenolic compounds consisting of two or more monocyclic aromatic units linked by an ester bond. In M. cauliflora peel, the two primary targets are:

| Compound Name | Chemical Structure Description | Molecular Formula | Monoisotopic Mass (Neutral) |

| Jaboticabin | Methyl 2-[(3,4-dihydroxybenzoyloxy)-4,6-dihydroxyphenyl]acetate | C₁₆H₁₄O₈ | 334.0689 Da |

| Depside Acid | 2-O-(3,4-dihydroxybenzoyl)-2,4,6-trihydroxyphenylacetic acid | C₁₅H₁₂O₈ | 320.0532 Da |

Relevance: These compounds often co-elute with early-eluting phenolic acids or degradation products of anthocyanins in reverse-phase chromatography, necessitating high-resolution MS/MS for discrimination.

Extraction & Enrichment Protocol

To effectively identify these minor constituents, we must enrich the phenolic fraction while removing bulk sugars and organic acids.

Protocol: Targeted Phenolic Enrichment

-

Raw Material: Use freeze-dried M. cauliflora peels (highest depside concentration).

-

Solvent System: Ethanol:Water (70:30 v/v) acidified with 0.1% Formic Acid.

-

Causality: The 70% ethanol concentration maximizes the solubility of the depside ester (jaboticabin) while the acid stabilizes the phenolic hydroxyls and prevents oxidation during extraction.

-

-

Extraction: Ultrasonic-Assisted Extraction (UAE) at 30°C for 20 minutes.

-

Control: Do not exceed 40°C. Depside ester bonds are susceptible to hydrolysis at high temperatures, which would artificially increase the concentration of the "Depside Acid" impurity.

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

Load extract onto a C18 SPE cartridge.

-

Wash: 100% Water (removes sugars/polar acids).

-

Elute: 100% Methanol (recovers depsides and anthocyanins).

-

Validation: Collect the wash fraction and analyze via HPLC to ensure no UV-absorbing species (280 nm) are lost.

-

Analytical Workflow: UHPLC-QTOF-MS/MS

This section details the core identification logic. We utilize a Quadrupole Time-of-Flight (QTOF) system for exact mass determination and fragmentation analysis.

Chromatographic Conditions

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm, 2.1 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 20% B over 10 min, then to 50% B at 15 min.

-

Rationale: Depsides are moderately polar. A shallow gradient at the beginning is crucial to separate Jaboticabin from the bulk anthocyanins (Cyanidin-3-glucoside).

-

Mass Spectrometry Parameters

-

Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI-).

-

Expert Insight: While anthocyanins require Positive Mode (ESI+), depsides and phenolic acids ionize far more efficiently in Negative Mode due to the deprotonation of phenolic hydroxyls. Dual-mode switching or separate runs are required.

-

-

Scan Range: m/z 100–1000.

Self-Validating Identification Logic

A peak is confirmed as a depside only if it satisfies all three criteria below:

-

Exact Mass Match: < 5 ppm error from theoretical mass.

-

UV Spectrum:

at ~267 nm with a shoulder at ~298 nm (characteristic of phenolic acid esters).[1] -

Fragmentation Pattern (MS/MS):

-

Jaboticabin (m/z 333 [M-H]⁻): Must yield a fragment at m/z 137 (protocatechuic acid moiety) or m/z 109 (decarboxylated phenol). The cleavage of the ester bond is the diagnostic signature.

-

Quantitative Data Summary: Key MS Ions

| Analyte | ESI Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Retention Relative to C3G |

| Jaboticabin | Negative | 333.0610 [M-H]⁻ | 153, 137, 109 | ~1.1 (Co-elutes or slightly later) |

| Depside Acid | Negative | 319.0454 [M-H]⁻ | 153, 137, 109 | ~0.9 (Elutes earlier) |

| Cyanidin-3-glucoside | Positive | 449.1082 [M]⁺ | 287 (Aglycone) | 1.0 (Reference) |

Structural Confirmation Logic (Visualization)

The following diagram illustrates the decision tree for classifying an unknown impurity in M. cauliflora extract as a depside, distinguishing it from common anthocyanins and hydrolyzable tannins.

Figure 1: Analytical decision matrix for segregating depside impurities from the primary anthocyanin matrix in Jaboticaba extracts.

Advanced Validation: NMR Spectroscopy

While LC-MS provides tentative identification, Nuclear Magnetic Resonance (NMR) is required for absolute structural confirmation of the "impurity" if it is isolated for reference standard generation.

Key Diagnostic Signals (¹H NMR, 500 MHz, CD₃OD):

-

Methoxy Group (Jaboticabin specific): A sharp singlet at δ 3.57 ppm .[1] This signal differentiates Jaboticabin (methyl ester) from its acid form (Depside Acid), which lacks this peak.

-

Methylene Protons: A singlet at δ 3.50 ppm (H-7), indicating the acetate side chain.

-

Aromatic Protons:

-

ABX system (δ 6.70–7.40 range) confirming the 3,4-dihydroxybenzoyl moiety.

-

Meta-coupled protons (δ 6.00–6.50) confirming the phloroglucinol ring.

-

Protocol Tip: If the impurity is unstable, perform NMR immediately after isolation and drying under nitrogen. Avoid leaving the sample in protic solvents (Methanol-d4) for extended periods if trace acid is present, as transesterification can occur.

References

-

Reynertson, K. A., et al. (2006).[2] Bioactive Depsides and Anthocyanins from Jaboticaba (Myrciaria cauliflora).[1][3][4][5][6][7] Journal of Natural Products. [Link][1]

-

Zhao, Y., et al. (2019).[8][2] Jaboticabin and Related Polyphenols from Jaboticaba (Myrciaria cauliflora) with Anti-inflammatory Activity for Chronic Obstructive Pulmonary Disease.[8][1][4] Journal of Agricultural and Food Chemistry. [Link]

-

Wu, S. B., et al. (2013). Metabolite Profiling of Jaboticaba (Myrciaria cauliflora) and Other Dark-Colored Fruit Juices.[5] Journal of Agricultural and Food Chemistry. [Link]

-

Inada, K. O. P., et al. (2015).[9] Screening of the chemical composition and antioxidant capacity of different parts of jaboticaba (Myrciaria jaboticaba (Vell.) O. Berg) fruit.[8][2][6][10][11] Food Research International. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Bioactive depsides and anthocyanins from jaboticaba (Myrciaria cauliflora) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. | PDF or Rental [articles.researchsolutions.com]

- 5. Extraction Methods, Chemical Characterization, and In Vitro Biological Activities of Plinia cauliflora (Mart.) Kausel Peels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Jaboticaba (Myrciaria cauliflora) Peel Extracts in Dermocosmetics: A Systematic Review Highlighting Antioxidant and Photoprotective Research Gaps [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Jaboticabin and Related Polyphenols from Jaboticaba ( Myrciaria cauliflora) with Anti-inflammatory Activity for Chronic Obstructive Pulmonary Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. al-kindipublisher.com [al-kindipublisher.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

Chemical properties of 2-(2-ethoxy-2-oxoethyl)-3,5-dihydroxyphenyl 3,4-dihydroxybenzoate

The following technical guide provides an in-depth analysis of 2-(2-ethoxy-2-oxoethyl)-3,5-dihydroxyphenyl 3,4-dihydroxybenzoate , a specialized polyphenolic depside designed for enhanced lipophilicity and metabolic targeting.

This guide treats the molecule as a Specific Chemical Entity (SCE) , synthesizing data from structure-property relationship (SPR) principles, depside chemistry, and polyphenol pharmacokinetics.[1][2][3][4]

Physicochemical Profile, Synthetic Utility, and Stability Mechanisms[1][2][3][4]

Part 1: Chemical Identity & Structural Analysis[1][2][3][4]

This molecule represents a hybrid depside scaffold , combining a bioactive catechol moiety with a resorcinol-derived ester side chain.[1][2][3][4] Its design suggests a "prodrug" or "codrug" strategy intended to deliver Protocatechuic Acid (PCA) and a substituted phenylacetic acid derivative, potentially modulating solubility and cellular uptake compared to the parent acids.[1][2][3][4]

Table 1: Chemical Specification

| Property | Specification |

| IUPAC Name | 2-(2-ethoxy-2-oxoethyl)-3,5-dihydroxyphenyl 3,4-dihydroxybenzoate |

| Molecular Formula | |

| Molecular Weight | 348.31 g/mol |

| Core Scaffold | Depside (Phenolic Ester) |

| Key Moieties | [1][2][3][4] • Ring A (Acyl): 3,4-Dihydroxybenzoyl (Protocatechuoyl)[1][2][3][4]• Ring B (Phenolic): 3,5-Dihydroxy-2-(ethoxycarbonylmethyl)phenyl |

| Calculated LogP | ~2.1 (Predicted) – Significantly higher than PCA (0.8) |

| H-Bond Donors/Acceptors | 4 Donors / 8 Acceptors |

Structural Logic[1][2][3][4]

-

The Depside Linkage (Ester 1): The connection between the 3,4-dihydroxybenzoyl group and the phenolic oxygen at Position 1 of the resorcinol ring is a phenolic ester .[1][2][3][4] This bond is chemically labile, susceptible to hydrolysis by plasma esterases and changes in pH.[1][2][3][4]

-

The Aliphatic Side Chain (Ester 2): The 2-ethoxy-2-oxoethyl group (

) at Position 2 acts as a lipophilic tail.[1][2][3][4] This ethyl ester is generally more stable than the phenolic ester but remains a target for carboxylesterases.[1][2][3][4] -

Redox Active Center: The catechol group (3,4-dihydroxy) on the benzoate ring confers potent antioxidant activity but also susceptibility to oxidation into an ortho-quinone.[1][2][3][4]

Part 2: Physicochemical Properties & Solubility Profile[1][2][3][4]

The introduction of the ethyl ester side chain and the depside linkage transforms the solubility profile of the parent polyphenols.[1][2][3][4]

Table 2: Solubility & pKa Profile (Predicted)

| Solvent/Medium | Solubility Rating | Mechanism |

| Water (pH 7.0) | Low to Moderate | The molecule is relatively non-polar due to the ethyl ester, though phenolic OH groups provide some hydration.[1][2][3][4] |

| Ethanol/DMSO | High | Excellent solubility due to disruption of crystal lattice and H-bonding capacity.[1][2][3][4] |

| Octanol | Moderate | LogP ~2.1 favors partitioning into lipid bilayers, enhancing bioavailability over free Protocatechuic Acid.[1][2][3][4] |

| pKa 1 (Acidic) | ~8.5 (Phenolic OH) | The meta-hydroxyls on the resorcinol ring.[1][2][3][4] |

| pKa 2 (Acidic) | ~8.8 (Catechol OH) | The para-hydroxyl on the benzoate ring.[1][2][3][4] |

Critical Insight: The absence of a free carboxylic acid group (masked as an ethyl ester) prevents ionization at physiological pH (7.4), facilitating passive diffusion across membranes.[1][2][3][4]

Part 3: Stability & Reactivity Mechanisms[1][2][3][4]

Understanding the degradation pathways is critical for formulation and assay development.[1][2][3][4] The molecule possesses two distinct "break points" and one "oxidation point."[1][2][3][4]

1. Hydrolytic Instability (The "Double-Switch" Mechanism)

The molecule functions as a cascade prodrug.[1][2][3][4]

-

Phase 1 (Rapid): Hydrolysis of the phenolic ester (depside bond) releases Protocatechuic Acid and Ethyl (3,5-dihydroxyphenyl)acetate .[1][2][3][4]

-

Phase 2 (Slower): Hydrolysis of the aliphatic ethyl ester releases (3,5-dihydroxyphenyl)acetic acid .[1][2][3][4]

2. Oxidative Lability

The 3,4-dihydroxybenzoate moiety is prone to auto-oxidation at pH > 8.0, forming a reactive o-quinone which can polymerize (browning) or react with nucleophiles (e.g., Cysteine residues in proteins).[1][2][3][4]

Visualization: Degradation Pathways

The following diagram maps the hydrolytic and oxidative fates of the molecule.[1][2][3][4]

Figure 1: Dual degradation pathways showing the sequential hydrolysis of ester bonds and the oxidative risk of the catechol moiety.[1][2][3][4]

Part 4: Synthesis Strategy

For researchers aiming to synthesize or derivatize this compound, a convergent synthesis strategy is recommended to avoid self-polymerization of the polyphenols.[1][2][3][4]

Protocol: Steglich Esterification (Modified)

-

Precursor Preparation:

-

Component A: 3,4-Bis(benzyloxy)benzoic acid (Benzyl-protected Protocatechuic acid).[1][2][3][4] Protection is required to prevent self-esterification.[1][2][3][4]

-

Component B: Ethyl (3,5-dihydroxyphenyl)acetate.[1][2][3][4] (Synthesized via condensation of acetone dicarboxylate or derived from 3,5-dihydroxyacetophenone).[1][2][3][4]

-

-

Coupling Reaction:

-

Reagents: DCC (N,N'-Dicyclohexylcarbodiimide) and DMAP (4-Dimethylaminopyridine).[1][2][3][4]

-

Solvent: Anhydrous Dichloromethane (DCM) or DMF.[1][2][3][4]

-

Conditions:

, inert atmosphere ( -

Stoichiometry: 1.0 eq Component B + 1.1 eq Component A + 1.1 eq DCC + 0.1 eq DMAP.

-

Note: The coupling will likely occur at both 3-OH and 5-OH positions if not controlled.[1][2][3][4] However, since the molecule is symmetric (3,5), a mono-ester is statistically favored at 1:1 stoichiometry, but separation from the diester (bis-benzoate) will be required.[1][2][3][4]

-

-

Deprotection:

Purification Validation:

-

HPLC: C18 Column, Water/Acetonitrile gradient (0.1% Formic Acid).

-

Detection: UV at 280 nm (Phenol) and 254 nm (Aromatic).[1][2][3][4]

Part 5: Experimental Protocols

Protocol A: Stability Assay (Self-Validating)

Objective: Determine the half-life (

-

Preparation: Dissolve 1 mg of compound in 100

DMSO. -

Initiation: Dilute into 9.9 mL of PBS (pH 7.4) at

.[1][2][3][4] -

Sampling: Aliquot 100

at -

Quenching: Immediately add 100

cold Acetonitrile + 1% Formic Acid to stop hydrolysis. -

Analysis: Inject into LC-MS/MS.

-

Validation Criteria:

Protocol B: LogP Determination (Shake-Flask Method)

-

System: Octanol-saturated Water and Water-saturated Octanol.[1][2][3][4]

-

Equilibrium: Vortex compound in 1:1 mixture for 1 hour; centrifuge to separate phases.

-

Quantification: Measure UV absorbance (280 nm) of both phases.

-

Calculation:

.

Part 6: Applications in Drug Development[1][2][3][4]

This molecule serves as a versatile template in three specific domains:

-

Targeted Antioxidant Delivery: The increased lipophilicity allows the molecule to penetrate the Blood-Brain Barrier (BBB) or cell membranes more effectively than native Protocatechuic Acid.[1][2][3][4] Once intracellular, esterases cleave the molecule to release the active antioxidant payload.[1][2][3][4]

-

Tyrosinase Inhibition: The resorcinol moiety (3,5-dihydroxy) is a known pharmacophore for Tyrosinase inhibition (skin whitening/hyperpigmentation treatment).[1][2][3][4] The ester linkage acts as a slow-release mechanism.[1][2][3][4]

-

Polyketide Mimicry: Structurally similar to intermediates in the biosynthesis of isocoumarins, it can be used as a probe to study polyketide synthase (PKS) mechanisms.[1][2][3][4]

References

-

Loomis, W. D., & Battaile, J. (1966).[1][2][3][4] Plant phenolic compounds and the isolation of plant enzymes.[1][2][3][4] Phytochemistry.[1][2][3][4] Link (Foundational text on phenolic handling and oxidation).[1][2][3][4]

-

Bernini, R., et al. (2013).[1][2][3][4] Synthesis and antioxidant activity of hydroxytyrosol and protocatechuic acid lipophilic esters.[1][2][3][4] Journal of Agricultural and Food Chemistry.[1][2][3][4][5] Link (Reference for lipophilic ester synthesis and stability).[1][2][3][4]

-

Higa, T., et al. (1998).[1][2][3][4] Depsides and Depsidones: Synthesis and Bioactivity.[1][2][3][4] Chemical Reviews.[1][2][3][4] (General reference for Depside chemistry stability).

-

Testa, B., & Mayer, J. M. (2003).[1][2][3][4] Hydrolysis in Drug and Prodrug Metabolism.[1][2][3][4] Wiley-VCH.[1][2][3][4] (Authoritative source on esterase cleavage mechanisms).

Sources

- 1. [(2R,3R,4R,5S,6S)-6-[2-oxo-2-(3,4,5-trihydroxyphenyl)ethyl]-3,4,5-tris[(3,4,5-trihydroxybenzoyl)oxy]oxan-2-yl]methyl 3,4,5-trihydroxybenzoate | C42H34O25 | CID 162817372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(3,4-dihydroxyphenyl)ethyl (5Z,6S)-5-ethylidene-4-[2-[2-[3-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethoxy]-2-oxoethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate | C38H48O20 | CID 101695757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ((2R,3R,4S,5R,6R)-6-(2-(3,4-dihydroxyphenyl)ethoxy)-3,5-dihydroxy-4-((2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl)methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | C29H36O15 | CID 110062419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. [(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxo-chromen-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)tetrahydropyran-3-yl] 3,4,5-trihydroxybenzoate | C28H24O16 | CID 5480249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethyl protocatechuate - Wikipedia [en.wikipedia.org]

Technical Guide: Solubility and Stability Profiling of Jaboticabin Ethyl Impurity

The following technical guide details the solubility and stability profile of Jaboticabin Ethyl Impurity (JEI) , a specific process-related impurity often encountered during the isolation or formulation of the depside Jaboticabin.

Executive Summary & Chemical Identity

Jaboticabin Ethyl Impurity (JEI) is a structural analog of the bioactive depside Jaboticabin. It is primarily classified as a process-related impurity or degradation artifact formed via transesterification when Jaboticabin (typically a methyl ester) is exposed to ethanol during extraction, purification, or storage.

Understanding JEI is critical for drug development because depsides are chemically labile. The presence of JEI alters the lipophilicity and bioavailability profile of the drug substance and must be controlled under ICH Q3A/B guidelines.

Structural Comparison

The core structural difference lies in the esterification of the phenylacetic acid side chain.

| Feature | Jaboticabin (Parent) | Jaboticabin Ethyl Impurity (JEI) |

| CAS Number | 1207860-64-5 (Generic) | 1404192-74-0 |

| Chemical Name | Methyl 2-[(3,4-dihydroxybenzoyl)oxy]-4,6-dihydroxybenzeneacetate | Ethyl 2-[(3,4-dihydroxybenzoyl)oxy]-4,6-dihydroxybenzeneacetate |

| Molecular Formula | C₁₆H₁₄O₈ | C₁₇H₁₆O₈ |

| Molecular Weight | 334.28 g/mol | 348.31 g/mol |

| Origin | Natural Product (Myrciaria cauliflora) | Synthetic Artifact / Ethanolic Solvolysis |

Mechanism of Formation

JEI is formed through base-catalyzed or acid-catalyzed transesterification . The methoxy group of the parent Jaboticabin is displaced by an ethoxy group from the solvent (ethanol).

Key Risk Factor: Use of Ethanol/Water mixtures in extraction or wet granulation processes.

Solubility Profile

JEI exhibits a solubility profile typical of polyphenolic esters: poor aqueous solubility driven by the aromatic scaffold, but moderate-to-high solubility in polar organic solvents.

Predicted & Empirical Solubility Data

| Solvent System | Solubility Rating | Estimated Concentration (mg/mL) | Mechanistic Insight |

| Water (pH 1.2 - 6.0) | Practically Insoluble | < 0.1 mg/mL | High lipophilicity of the depside core limits interaction with water. |

| Water (pH > 8.0) | Soluble (Unstable) | > 1.0 mg/mL | Deprotonation of phenolic hydroxyls (pKa ~9.0) increases solubility but triggers rapid oxidation. |

| Methanol / Ethanol | Freely Soluble | > 50 mg/mL | Excellent solvation of the ester and phenolic moieties. Note: Ethanol promotes JEI formation/stability. |

| DMSO | Very Soluble | > 100 mg/mL | Preferred solvent for stock solutions; disrupts intermolecular hydrogen bonding. |

| Acetonitrile | Soluble | 10 - 30 mg/mL | Useful for HPLC mobile phases; less solubilizing than alcohols due to lack of H-bond donation. |

Partition Coefficient (LogP)

-

Predicted LogP: ~2.1 – 2.5

-

Implication: JEI is more lipophilic than the parent methyl ester (Jaboticabin), potentially altering membrane permeability and retention time in Reverse-Phase Chromatography (RPC).

Stability Profile

The stability of JEI is governed by two major degradation pathways: Hydrolysis (of the ester linkages) and Oxidation (of the catechol moiety).

Hydrolytic Stability

JEI contains two hydrolyzable ester bonds:

-

Aliphatic Ester: The ethyl ester side chain.

-

Depside Linkage: The phenolic ester connecting the two aromatic rings.

-

Acidic Conditions (pH < 3): Relatively stable at ambient temperature. High temperatures trigger hydrolysis of the depside linkage first.

-

Neutral Conditions (pH 6-7): Slow hydrolysis observed over weeks.

-

Basic Conditions (pH > 8): Critical Instability. Rapid saponification of the ethyl ester and cleavage of the depside bond occurs within minutes to hours.

Oxidative Stability

The 3,4-dihydroxybenzoyl (catechol) moiety is highly susceptible to oxidation, forming o-quinones.

-

Triggers: High pH, metal ions (Fe³⁺, Cu²⁺), and UV light.

-

Visual Indicator: Solutions turn from colorless/pale yellow to dark brown/black.

Thermal & Photostability

-

Thermal: Stable in solid state up to ~150°C (melting/decomposition). In solution, degradation accelerates >40°C.

-

Photo: Sensitive to UV-VIS radiation. Solutions must be protected from light to prevent radical-mediated polymerization.

Visualization: Degradation Pathways

The following diagram illustrates the formation of JEI and its subsequent degradation pathways.

Figure 1: Reaction network showing the formation of JEI via transesterification and its degradation via hydrolysis and oxidation.[1][2]

Experimental Protocols

To validate the profile of JEI in your specific matrix, use the following standardized protocols.

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Objective: Determine the saturation solubility of JEI in various buffers.

-

Preparation: Weigh 5 mg of JEI into a 4 mL amber glass vial.

-

Solvent Addition: Add 1 mL of the target solvent (e.g., pH 1.2 HCl, pH 6.8 Phosphate Buffer, Water).

-

Equilibration:

-

Seal vials and place in an orbital shaker at 25°C ± 0.5°C.

-

Shake at 200 RPM for 24 hours.

-

-

Sampling:

-

Filter the supernatant using a 0.22 µm PVDF syringe filter (pre-saturated to prevent adsorption).

-

Critical Step: Dilute the filtrate immediately with Mobile Phase A to prevent precipitation if the pH changes.

-

-

Analysis: Quantify using HPLC-UV (280 nm) against a standard curve.

Protocol B: Forced Degradation Study (Stress Testing)

Objective: Confirm stability limits and identify degradation products.

| Stress Condition | Procedure | Sampling Timepoints | Acceptance Criteria |

| Acid Hydrolysis | 0.1 N HCl, 60°C | 0, 2, 4, 8, 24 Hours | > 90% Recovery |

| Base Hydrolysis | 0.01 N NaOH, RT | 0, 5, 15, 30 Minutes | Expect Rapid Degradation |

| Oxidation | 3% H₂O₂, RT | 0, 1, 4, 24 Hours | Monitor Quinone formation |

| Photostability | 1.2 million lux hours | End of cycle | Compare Dark Control |

Analytical Methodology (HPLC)

For the separation of Jaboticabin, JEI, and their degradation products, the following method is recommended.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 40% B over 20 mins.

-

Detection: UV at 280 nm (aromatic ring) and 254 nm (conjugated system).

-

Retention Order: Hydrolysis Acid (Early) < Jaboticabin (Parent) < JEI (Late Eluter) .

References

-

Veeprho Laboratories. (n.d.). Jaboticabin Ethyl Impurity | CAS 1404192-74-0.[3][4] Retrieved February 9, 2026, from [Link]

-

Zhao, S., et al. (2019).[5][6] Jaboticabin and Related Polyphenols from Jaboticaba (Myrciaria cauliflora) with Anti-inflammatory Activity.[5][6] Journal of Agricultural and Food Chemistry. Retrieved from [Link]

-

Mendow, G., et al. (2011).[7] Biodiesel production by two-stage transesterification with ethanol. Bioresource Technology. Retrieved from [Link]

-

ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. veeprho.com [veeprho.com]

- 4. Jaboticabin Ethyl Impurity - SRIRAMCHEM [sriramchem.com]

- 5. Jaboticabin and Related Polyphenols from Jaboticaba ( Myrciaria cauliflora) with Anti-inflammatory Activity for Chronic Obstructive Pulmonary Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Biodiesel production by two-stage transesterification with ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Critical Role of Impurity Profiling in Drug Development

An in-depth technical guide on the core of Jaboticabin Ethyl Impurity in pharmaceutical research.

In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) is paramount. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product. This guide focuses on a hypothetical yet plausible impurity, Jaboticabin Ethyl Impurity, to illustrate the rigorous process of impurity identification, characterization, and control. Jaboticabin, a phenolic compound isolated from the bark of the jaboticaba tree (Myrciaria cauliflora), has garnered interest for its potential therapeutic properties, including anti-inflammatory and antioxidant effects. As with any naturally sourced or synthetically derived compound, a thorough understanding of its impurity profile is a regulatory and scientific necessity.

This document serves as a technical guide for researchers, scientists, and drug development professionals, detailing the methodologies and rationale behind the investigation of Jaboticabin Ethyl Impurity. We will explore its potential origins, the analytical techniques for its isolation and characterization, and its significance in the broader context of pharmaceutical research.

Part 1: Postulated Origin and Chemical Structure of Jaboticabin Ethyl Impurity

Jaboticabin Ethyl Impurity is not a widely documented compound; therefore, we postulate its formation based on common chemical processes encountered during the extraction and purification of the parent molecule, Jaboticabin. The most probable origin of this impurity is the esterification of one of Jaboticabin's carboxylic acid groups with ethanol. This reaction could be catalyzed by acidic conditions present during extraction or purification if ethanol is used as a solvent.

Plausible Formation Pathway:

Caption: Postulated formation of Jaboticabin Ethyl Impurity via esterification.

Part 2: Analytical Workflow for Isolation and Characterization

The cornerstone of managing impurities lies in a robust analytical workflow. The following sections detail the experimental protocols for the isolation and structural elucidation of Jaboticabin Ethyl Impurity.

High-Performance Liquid Chromatography (HPLC) for Detection and Isolation

HPLC is the primary technique for detecting and quantifying impurities in pharmaceutical substances. A gradient method is often necessary to resolve closely related compounds like an API and its impurities.

Experimental Protocol: HPLC Method Development

-

System Preparation:

-

HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and diode array detector (DAD).

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Column Temperature: 30°C.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 5 µL.

-

Detection Wavelength: 280 nm.

-

-

Gradient Elution Program:

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 20.0 | 5 | 95 |

| 25.0 | 5 | 95 |

| 25.1 | 95 | 5 |

| 30.0 | 95 | 5 |

-

Sample Preparation:

-

Accurately weigh 10 mg of the Jaboticabin sample and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

Data Analysis:

-

The retention time of Jaboticabin is first established.

-

Any additional peaks are considered potential impurities. Jaboticabin Ethyl Impurity, being more non-polar due to the ethyl ester group, is expected to have a longer retention time than the parent compound.

-

Caption: HPLC workflow for the detection and quantification of impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Mass Identification

To confirm the identity of the suspected impurity, LC-MS is employed to determine its molecular weight.

Experimental Protocol: LC-MS Analysis

-

System: A system combining an HPLC (as described above) with a mass spectrometer (e.g., a quadrupole time-of-flight, Q-TOF, instrument).

-

Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes to ensure detection.

-

Data Acquisition:

-

Scan Range: m/z 100-1000.

-

The expected mass of Jaboticabin is calculated.

-

The expected mass of Jaboticabin Ethyl Impurity is calculated by adding the mass of an ethyl group (C2H5) and subtracting the mass of a hydrogen atom from the parent molecule's mass.

-

-

Analysis: The mass spectrum corresponding to the impurity peak from the HPLC is analyzed to find the parent ion's mass-to-charge ratio (m/z), which should match the calculated molecular weight of the proposed impurity.

Preparative HPLC and Nuclear Magnetic Resonance (NMR) for Structural Elucidation

For definitive structural confirmation, the impurity must be isolated in sufficient quantity for NMR analysis.

Experimental Protocol: Isolation and NMR

-

Isolation:

-

A preparative HPLC system with a larger-scale C18 column is used.

-

The mobile phase composition is optimized for maximum separation.

-

Multiple injections of a concentrated sample solution are performed.

-

The fraction corresponding to the impurity peak is collected.

-

The collected fractions are pooled, and the solvent is evaporated to yield the isolated impurity.

-

-

NMR Spectroscopy:

-

The isolated impurity is dissolved in a suitable deuterated solvent (e.g., DMSO-d6).

-

A suite of NMR experiments is conducted:

-

¹H NMR: To identify the number and types of protons. The presence of a triplet and quartet signal would be indicative of an ethyl group.

-

¹³C NMR: To identify the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): To establish the connectivity between atoms and definitively place the ethyl group on the correct carboxylic acid moiety of the Jaboticabin structure.

-

-

Part 3: Significance in Pharmaceutical Research

The identification and characterization of Jaboticabin Ethyl Impurity are crucial for several reasons:

-

Safety and Toxicology: The impurity may have a different toxicological profile than the parent API. Regulatory guidelines often require toxicological assessments for impurities above a certain threshold.

-

Efficacy: The impurity is unlikely to have the same pharmacological activity as Jaboticabin. Its presence effectively reduces the potency of the API.

-

Stability: The presence of impurities can potentially affect the stability of the drug substance and the final drug product.

-

Process Control: The identification of this impurity provides critical feedback for the optimization of the manufacturing process to minimize its formation. This could involve changing the solvent from ethanol to a non-reactive alternative or adjusting the pH during extraction.

Conclusion

While Jaboticabin Ethyl Impurity serves as a hypothetical case study, the principles and methodologies described are fundamental to pharmaceutical impurity analysis. A rigorous approach to impurity profiling, encompassing detection, isolation, and structural elucidation, is essential for ensuring the quality, safety, and efficacy of any new therapeutic agent. This in-depth understanding allows for the development of robust manufacturing processes and control strategies, which are prerequisites for regulatory approval and clinical success.

References

-

Jaboticabin: A Depsidone from Myrciaria cauliflora. , Journal of Natural Products, [Link]

-

ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). , International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, [Link]

-

High-Performance Liquid Chromatography (HPLC): Principles and Applications in Pharmaceutical Analysis. , Journal of Pharmaceutical and Biomedical Analysis, [Link]

-

The Role of Mass Spectrometry in the Identification of Impurities and Degradants in Pharmaceuticals. , American Pharmaceutical Review, [Link]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy in Pharmaceutical Analysis. , Spectroscopy Magazine, [Link]

Precision Isolation of Ethyl Ester Impurities in Jaboticabin Synthesis

Executive Summary

The total synthesis and isolation of Jaboticabin —a bioactive depside originally isolated from Myrciaria cauliflora—presents a specific purification challenge. Due to the molecule's depside structure (an ester linkage between two phenolic units), the presence of ethyl ester impurities is a frequent and persistent artifact. These impurities arise either as unreacted intermediates from protected starting materials or via transesterification during ethanolic workups.

This guide details the physicochemical basis for separating Jaboticabin from its ethyl ester analog. It moves beyond standard protocols to provide a self-validating, pH-modulated Reversed-Phase HPLC (RP-HPLC) strategy, ensuring high-purity isolation required for pharmacological assay.

Part 1: The Chemistry of the Impurity

To isolate the impurity, one must first understand its genesis. Jaboticabin is a depside , characterized by a carboxylic acid moiety and a phenolic ester linkage.

Genesis of the Ethyl Ester

In the total synthesis of Jaboticabin (often involving DCC/DMAP coupling or similar esterification strategies), the carboxylic acid functionality is frequently protected as an ethyl ester to prevent self-polymerization or competitive coupling.

Two primary pathways generate the impurity:

-

Incomplete Hydrolysis: The final synthetic step often involves the hydrolysis of the ethyl ester protecting group to reveal the free acid (Jaboticabin). Kinetic stalling can leave 1–5% of the ethyl ester in the crude matrix.

-

Solvolysis Artifacts: If the final free acid is recrystallized or extracted using ethanol (a common solvent for polyphenols), acid-catalyzed Fischer esterification can occur, regenerating the ethyl ester.

Structural Homology & Separation Challenge

The structural difference between Jaboticabin and its ethyl ester is minimal—a substitution of a proton (

| Feature | Jaboticabin (Target) | Jaboticabin Ethyl Ester (Impurity) | Chromatographic Impact |

| Moiety | Free Carboxylic Acid (-COOH) | Ethyl Ester (-COOEt) | pKa Dependent |

| Polarity | High (Ionizable) | Moderate (Neutral) | Ester elutes later in RP-HPLC |

| UV Spectra | Indistinguishable by UV alone | ||

| MW | Resolvable by MS |

Part 2: Analytical Detection & Strategy

Before preparative isolation, the impurity must be fingerprinted. Standard UV detection is insufficient due to the identical chromophores of the depside backbone.

The "Mass Shift" Validation

Using LC-MS (ESI-), the impurity is identified by a characteristic mass shift.

-

Jaboticabin:

-

Impurity:

(corresponds to the ethyl vs. proton difference).

Visualization: Synthesis & Impurity Pathway

The following diagram illustrates where the impurity enters the workflow and how it persists.

Figure 1: Genesis of ethyl ester impurities during depside synthesis and workup.

Part 3: Isolation Protocol (The "Hands")

The separation relies on pH modulation . By adjusting the mobile phase pH, we manipulate the ionization state of Jaboticabin (acid) while the ester remains neutral. This maximizes the difference in hydrophobicity (retention time).

Experimental Setup

-

Instrument: Preparative HPLC with Binary Gradient Pump.

-

Column: C18 (Octadecylsilane), 5 µm particle size, 100 Å pore size. (e.g., Phenomenex Luna or Waters XBridge).

-

Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).

-

Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

The "Acid Shift" Mechanism

-

At Low pH (pH 2.7): The carboxylic acid of Jaboticabin is protonated (neutral). It interacts strongly with the C18 stationary phase.

-

The Separation Factor: Even when protonated, Jaboticabin is more polar than the ethyl ester.

-

Elution Order: Jaboticabin (Peak 1)

Ethyl Ester (Peak 2). -

Resolution: The ethyl group adds significant hydrophobicity, typically resulting in a retention time shift of +2 to +4 minutes on a standard gradient.

-

Step-by-Step Isolation Workflow

-

Sample Preparation:

-

Dissolve 100 mg of crude mixture in DMSO:Methanol (1:1) .

-

Critical: Do not use pure ethanol for dissolution to prevent further transesterification.

-

Filter through a 0.45 µm PTFE filter.

-

-

Gradient Method (Preparative):

-

Flow Rate: 15 mL/min (for 20mm ID column).

-

Gradient:

-

0–2 min: 10% B (Equilibration)

-

2–20 min: 10%

60% B (Linear Ramp) -

20–25 min: 95% B (Wash)

-

-

-

Fraction Collection Logic:

-

Trigger: UV Absorbance at 280 nm.

-

Differentiation: Collect the major peak (Jaboticabin) and the trailing minor peak (Ester).

-

Self-Validation: Re-inject fractions onto an analytical column. The ester fraction must show a later retention time and the +28 Da mass shift.

-

Visualization: Purification Logic

Figure 2: Chromatographic separation logic relying on hydrophobicity differences.

Part 4: Structural Elucidation & Validation

Once isolated, the impurity must be structurally confirmed to ensure it is the ethyl ester and not a regioisomer.

NMR Diagnostics ( H NMR, 400 MHz, DMSO- )

The definitive proof lies in the alkyl region of the NMR spectrum.

| Signal | Multiplicity | Chemical Shift ( | Assignment |

| Methyl | Triplet ( | ~1.30 ppm | |

| Methylene | Quartet ( | ~4.25 ppm | |

| Aromatic | Multiplets | 6.5 – 7.5 ppm | Depside Backbone (Unchanged) |

Interpretation: The presence of the classic quartet-triplet system at 4.25/1.30 ppm, integrated to 2H and 3H respectively, confirms the ethyl ester. The absence of these signals confirms the pure free acid Jaboticabin.

References

-

Wu, J., et al. (2013).[1] "Synthesis of Jaboticabin for COPD Treatment." Journal of Agricultural and Food Chemistry. (Demonstrates the core depside synthesis and potential for ester intermediates).

-

Reynertson, K. A., et al. (2006).[2] "Jaboticabin and Related Polyphenols from Jaboticaba (Myrciaria cauliflora) with Anti-inflammatory Activity."[3][4] Journal of Natural Products. (Establishes the structure and isolation of the natural product).

-

Inada, K. O. P., et al. (2021).[3] "Jaboticaba berry: A comprehensive review on its polyphenol composition." Food Research International.[3] (Details the extraction challenges and solvent interactions).

-

MDPI Separation Guide. (2024). "Reversed-Phase Medium-Pressure Liquid Chromatography Purification of Ethyl Esters." Separations. (Provides general parameters for separating ethyl esters from acids).

Sources

Methodological & Application

Application Note: A Robust HPLC Method for the Detection and Quantification of Jaboticabin Ethyl Impurity

Abstract